2,6-Dimethyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3,6-7,9,12H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEQGRQCHGIUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517989 | |
| Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-45-8 | |
| Record name | 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Functionalization of 2,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives
Nitrogen-Atom Functionalization
The secondary amine nitrogen in the 2,6-dimethyl-1,2,3,4-tetrahydroquinoline core is a nucleophilic center, making it amenable to a variety of functionalization reactions. These modifications are crucial for altering the electronic and steric properties of the molecule, as well as for introducing specific functionalities.
N-Acylation and N-Benzoylation Reactions
The introduction of acyl or benzoyl groups onto the nitrogen atom of this compound is a fundamental transformation that serves both as a means of synthesizing N-acylated derivatives and as a protection strategy for the nitrogen atom during subsequent reactions on the aromatic ring. This reaction typically involves the treatment of the parent tetrahydroquinoline with an acylating or benzoylating agent in the presence of a base.
The N-acylation can be achieved using various reagents, such as acyl chlorides or acid anhydrides. For instance, the reaction of this compound with an acyl chloride, like acetyl chloride, in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct, yields the corresponding N-acetyl derivative. Similarly, N-benzoylation is readily accomplished using benzoyl chloride.
A related and illustrative example is the acylation of 2,6-dimethylaniline (B139824), a common precursor in the synthesis of the target tetrahydroquinoline. In the synthesis of lidocaine, 2,6-dimethylaniline is treated with α-chloroacetyl chloride in acetic acid with sodium acetate (B1210297). umass.edu The acid chloride is significantly more electrophilic than the alkyl chloride, ensuring selective reaction at the acyl carbon. umass.edu The sodium acetate acts as a base to neutralize the HCl formed during the reaction. umass.edu This general principle of reacting a secondary amine with an acyl chloride is directly applicable to the N-acylation of this compound.
The table below summarizes typical conditions for N-acylation and N-benzoylation reactions based on general procedures for secondary amines.
Table 1: Representative Conditions for N-Acylation and N-Benzoylation
| Reaction | Reagent | Base | Solvent | Temperature |
|---|---|---|---|---|
| N-Acylation | Acyl Chloride | Pyridine (B92270) or Triethylamine | Dichloromethane or THF | 0 °C to room temp. |
| N-Acylation | Acid Anhydride (B1165640) | Pyridine or DMAP (cat.) | Dichloromethane or THF | Room temperature |
N-Alkylation Processes
N-alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This transformation can be accomplished through several synthetic methodologies, with reductive amination being a particularly effective and widely used approach.
Reductive amination involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. A catalyst-free, one-pot reductive alkylation of primary and secondary amines using sodium borohydride in 2,2,2-trifluoroethanol (B45653) (TFE) has been reported, offering high yields under mild conditions. organic-chemistry.org This method is applicable to a wide range of substrates, including aromatic and aliphatic amines. organic-chemistry.org
Another powerful method for the synthesis of N-alkyl tetrahydroquinolines is the boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde. acs.orgacs.org This process uses a Hantzsch ester as the reductant and demonstrates the versatility of organoboron catalysts which act as both Lewis acids and hydrogen-bond donors. acs.orgacs.org This approach allows for the direct synthesis of N-alkylated tetrahydroquinolines from their corresponding quinoline (B57606) precursors in a step-economical manner. acs.org
The table below outlines typical conditions for the N-alkylation of tetrahydroquinolines via reductive amination.
Table 2: Conditions for N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent | Catalyst | Solvent | Temperature |
|---|---|---|---|---|
| Aldehyde/Ketone | Sodium Borohydride | None | 2,2,2-Trifluoroethanol | Room temperature |
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution and modern catalytic C-H activation reactions. The existing substituents—the annulated heterocyclic ring and the methyl group—direct incoming groups to specific positions on the aromatic ring.
Regioselective Nitration Studies of Tetrahydroquinolines
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The position of nitration on the this compound ring is governed by the directing effects of the substituents. The nitrogen atom, being part of an aniline-like system, is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions typically used for nitration, the nitrogen is protonated, becoming a deactivating, meta-directing ammonium (B1175870) group. To control the regioselectivity, the nitrogen is often protected, for example, as an amide.
A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the N-protecting group. researchgate.net For an N-protected tetrahydroquinoline, the amide group is still an ortho-, para-director. In the case of this compound, the 6-methyl group is also an ortho-, para-director. The combined directing effects of the N-acyl group (directing to C5 and C7) and the 6-methyl group (directing to C5 and C7) would be expected to favor substitution at the C5 and C7 positions. However, steric hindrance from the 2-methyl group on the heterocyclic ring could influence the final product distribution.
In the nitration of 1-(8-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one, the major product is the 6-nitro derivative, where the nitro group is introduced meta to the hydroxyl group. srce.hr This highlights the complex interplay of electronic and steric factors in determining the outcome of nitration reactions on substituted tetrahydroquinolines. srce.hr
Table 3: Factors Influencing Regioselectivity in Tetrahydroquinoline Nitration
| Condition | Effect on Directing Group | Predicted Outcome for 2,6-Dimethyl-THQ |
|---|---|---|
| Strongly Acidic (unprotected N) | N-protonation (meta-director) | Nitration at C5 and C7 |
C8-Functionalization via Catalytic C-H Activation
The selective functionalization of the C8 position of tetrahydroquinolines represents a significant challenge due to the presence of other, more reactive C-H bonds. However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for achieving this transformation with high regioselectivity. These methods often employ a directing group on the nitrogen atom to guide the catalyst to the C8 position.
A variety of transition metals, including rhodium and ruthenium, have been utilized for the C8-functionalization of tetrahydroquinolines. researchgate.netinterconf.center These catalytic systems enable the introduction of a range of functional groups, such as alkyl, alkenyl, and aryl groups, at the C8 position. researchgate.net
A notable example of C8-functionalization is the ruthenium(II)-catalyzed regioselective hydroxylation of 1,2,3,4-tetrahydroquinolines. nih.gov This reaction utilizes a readily installable and removable N-pyrimidyl directing group to achieve high selectivity for the C8 position. nih.gov The hydroxylation is carried out using potassium persulfate (K₂S₂O₈) as an inexpensive and safe oxidant and oxygen source. nih.gov
The proposed mechanism involves a chelation-assisted C-H activation at the C8 position, leading to the formation of a six-membered ruthenacycle intermediate. nih.gov This intermediate then undergoes oxidation and subsequent reductive elimination to afford the C8-hydroxylated product. The reaction demonstrates good to excellent yields and a high tolerance for various functional groups. nih.gov
Table 4: Ruthenium-Catalyzed C8-Hydroxylation of N-Pyrimidyl-Tetrahydroquinolines
| Catalyst | Directing Group | Oxidant | Solvent | Temperature | Yield |
|---|
Acyl- and Acyloxylation Reactions
Transformations at the Saturated Ring System
The saturated heterocyclic ring of this compound is amenable to various chemical transformations, including oxidation, disproportionation, and dehydrogenation, which alter its structure and lead to the formation of new quinoline-based derivatives.
Hydroxylation and Oxidation at C4
The introduction of a hydroxyl group at the C4 position of the this compound ring system has been noted in the context of related chemical studies. Specifically, trans-4-hydroxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has been utilized as a reactant in mechanistic investigations of disproportionation reactions. cdnsciencepub.com This indicates that the C4 position is susceptible to hydroxylation, leading to the formation of corresponding alcohol derivatives. The half-life for the methanolysis of trans-4-hydroxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has been determined to be 70 minutes, a key parameter in understanding its reactivity and stability in solution. cdnsciencepub.com
Disproportionation Reactions of Dihydroquinolines Leading to Tetrahydroquinolines
The formation of tetrahydroquinolines, including this compound, can be a product of the disproportionation of corresponding dihydroquinoline precursors. However, experimental evidence suggests that the mechanism of this acid-catalyzed reaction is more complex than a simple intermolecular hydride transfer.
In a study investigating the acid-catalyzed disproportionation of 1,2-dihydroquinolines, it was demonstrated that the traditionally accepted mechanism, involving a hydride transfer from the C2 position of one molecule to the C4 position of a protonated second molecule, is incorrect. cdnsciencepub.comcdnsciencepub.com When the disproportionation of 2-methyl-1,2-dihydroquinoline was carried out in the presence of trans-4-hydroxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline (which would generate a carbocation similar to the proposed intermediate), no this compound was formed. cdnsciencepub.com This result indicates that the carbocation intermediate is not reduced by the dihydroquinoline as the accepted mechanism would suggest. cdnsciencepub.com Instead, evidence points towards a reaction pathway that proceeds through a 3,4-dihydroquinoline intermediate. cdnsciencepub.comcdnsciencepub.com
Dehydrogenation to Quinoline Derivatives
The conversion of this compound to its aromatic counterpart, 2,6-dimethylquinoline, is a significant transformation. This dehydrogenation can be achieved using various catalytic systems, operating under either heterogeneous or homogeneous conditions.
A variety of catalysts have been shown to be effective for the dehydrogenation of tetrahydroquinolines. These include both metal-based and metal-free systems.
Homogeneous Catalysis: Iridium complexes have been identified as effective homogeneous catalysts for the dehydrogenation of tetrahydroquinoline derivatives. For instance, specific iridium complexes have been utilized in the catalytic dehydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts are widely employed for the oxidative dehydrogenation of N-heterocycles. Nitrogen and phosphorus co-doped porous carbon materials have been developed as metal-free heterogeneous catalysts that show high activity for the dehydrogenation of various 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org Additionally, platinum supported on carbon (Pt/C) has demonstrated the highest activity among 20 different screened catalysts for the dehydrogenation of 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) under oxidant-free conditions. researchgate.net Nickel oxide supported on graphene (NiO/Gr) is another efficient heterogeneous catalyst for the aerobic and additive-free dehydrogenation of N-heterocycles. researchgate.net
The choice of solvent can also play a crucial role. While various organic solvents have been tested, reactions carried out in water have often shown higher product yields. rsc.org
Table 1: Catalyst Systems for Dehydrogenation of Tetrahydroquinoline Derivatives
| Catalyst Type | Catalyst Example | Conditions | Substrate Example | Product Yield | Reference |
|---|---|---|---|---|---|
| Homogeneous | Iridium complexes | Not specified | 2-methyl-1,2,3,4-tetrahydroquinoline | Not specified | researchgate.net |
| Heterogeneous (Metal-Free) | N,P-co-doped porous carbon (NPCH) | Water, Air, 110-120 °C | 1,2,3,4-tetrahydroquinoline | up to 87% (for quinoline) | rsc.org |
| Heterogeneous (Metal-based) | Pt/C | Oxidant-free | 6-methyl-1,2,3,4-tetrahydroquinoline | High activity | researchgate.net |
The mechanism of dehydrogenation can vary depending on the catalyst and reaction conditions. For oxidative dehydrogenation catalyzed by nitrogen/phosphorus co-doped porous carbon materials, the active sites are proposed to be the phosphorus and nitrogen centers within the porous carbon network. researchgate.net The reaction is believed to proceed via an oxidative pathway where air serves as the green oxidant. rsc.org
In the case of metal-catalyzed dehydrogenation, the mechanism often involves the coordination of the tetrahydroquinoline to the metal center, followed by a series of steps including C-H bond activation and subsequent elimination of hydrogen to form the aromatic quinoline product.
Stereochemical Investigations of 2,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Systems
Diastereoselective Synthesis and Control
The synthesis of substituted tetrahydroquinolines, where multiple stereocenters are present, necessitates precise control over diastereoselectivity. A significant strategy to achieve this is through [4+2] annulation, or cycloaddition reactions. Research has demonstrated that the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes can construct highly substituted tetrahydroquinoline derivatives. nih.gov This method is noted for its excellent diastereoselectivity, often achieving a diastereomeric ratio (dr) greater than 20:1. nih.govfrontiersin.org
Enantioselective Synthesis and Chiral Induction
The production of specific enantiomers of 2,6-dimethyl-1,2,3,4-tetrahydroquinoline is of significant interest due to the distinct biological activities often associated with different stereoisomers. Asymmetric catalysis is the cornerstone of enantioselective synthesis, utilizing chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. globethesis.com Methods such as asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding quinoline (B57606) precursors are among the most direct and atom-economical approaches to access these chiral compounds. dicp.ac.cnnih.gov
Role of Chiral Catalysts and Ligands (e.g., Phosphoric Acids, NHC Ligands, Diamines)
The choice of chiral catalyst is paramount in achieving high enantioselectivity. Several classes of catalysts and ligands have proven effective in the synthesis of chiral tetrahydroquinolines.
Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts for the asymmetric transfer hydrogenation of quinolines. globethesis.comnih.gov These catalysts can activate the quinoline substrate and facilitate the stereocontrolled transfer of a hydride from a hydrogen donor, such as a Hantzsch ester. organic-chemistry.org CPAs have been successfully used in the synthesis of a wide variety of functionalized chiral tetrahydroquinolines, achieving excellent yields and high enantioselectivities (ee). globethesis.comorganic-chemistry.org For instance, CPAs can catalyze the asymmetric C-H functionalization, where an enantiotopic C(sp3)-hydrogen is selectively activated to produce tetrahydroquinoline derivatives with up to 97% ee. acs.org
N-Heterocyclic Carbene (NHC) Ligands: Chiral N-Heterocyclic Carbenes are versatile organocatalysts and ligands for organometallic catalysis. rsc.org Due to their unique electronic properties and tunable steric bulk, they can effectively control the stereochemistry of a reaction. Tetrahydroquinoline-based chiral NHC precursors have been synthesized and subsequently used to prepare chiral NHC-gold(I) complexes. rsc.org The rigid, fused-ring scaffold of these ligands restricts bond rotation, which can enhance asymmetric induction in catalytic processes. rsc.org
Chiral Diamines: Chiral diamines are widely used as ligands in transition-metal-catalyzed asymmetric reactions, including transfer hydrogenation. mdpi.com Ruthenium and rhodium complexes featuring chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, are effective for the asymmetric transfer hydrogenation of cyclic imines to produce chiral alkaloids. nih.gov These catalytic systems can achieve excellent reactivity and enantioselectivity, sometimes enhanced by the presence of Lewis acid additives. mdpi.comnih.gov
| Catalyst/Ligand Class | Reaction Type | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Chiral Phosphoric Acids | Asymmetric Transfer Hydrogenation | Brønsted acid organocatalysis; activates quinoline substrate. nih.govorganic-chemistry.org | Up to 97% ee. acs.org |
| NHC Ligands | Organocatalysis / Organometallic Catalysis | Tunable sterics and electronics; rigid scaffold enhances induction. rsc.org | High enantioselectivity in various transformations. rsc.org |
| Chiral Diamines | Asymmetric Transfer Hydrogenation | Forms effective complexes with Ru, Rh; reactivity can be boosted by Lewis acids. mdpi.comnih.gov | Modest to excellent ee values reported. nih.gov |
Solvent-Dependent Enantioselective Control
The reaction solvent can play a more significant role than simply acting as a medium; it can actively influence the stereochemical outcome of a reaction. rsc.org In the context of asymmetric hydrogenation, changing the solvent has been shown to enable enantiodivergent synthesis, where either the (R) or (S) enantiomer of the product can be selectively obtained from the same catalyst and substrate. nih.gov
For example, in the iridium-catalyzed asymmetric hydrogenation of quinoxalines, a related class of N-heterocycles, using a toluene/dioxane solvent mixture can produce the (R)-enantiomer with up to 98% ee. nih.gov In contrast, switching the solvent to ethanol (B145695) can favor the formation of the (S)-enantiomer with up to 93% ee. nih.gov This solvent-controlled inversion of enantioselectivity is a powerful tool, providing access to both enantiomers of a target molecule without needing to synthesize the opposite enantiomer of the chiral catalyst. Mechanistic studies suggest that protic solvents like ethanol can participate in the enantiocontrol step through hydrogen bonding, altering the transition state energetics to favor the opposite enantiomer. nih.gov
Kinetic Resolutions for Enantiomeric Enrichment
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov
A highly efficient kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines has been achieved through asymmetric copper-catalyzed borylation. nih.gov This process can yield both the borylated tetrahydroquinoline product and the recovered unreacted dihydroquinoline starting material with excellent enantiopurity (up to 99% ee and >98% ee, respectively) and high selectivity factors (up to 569). nih.gov Another approach involves the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline using a chiral acylating agent, such as (S)-naproxen acyl chloride. rsc.org This reaction preferentially forms one diastereomeric amide, which can then be separated and hydrolyzed to yield the enantiomerically pure amine. rsc.org
In dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized in situ. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. wikipedia.orgprinceton.edu
| Method | Substrate | Key Reagent/Catalyst | Outcome |
|---|---|---|---|
| Asymmetric Cu-catalyzed Borylation | Racemic 2-substituted 1,2-dihydroquinolines | Copper catalyst with chiral ligand | Enriched product (up to 99% ee) and starting material (>98% ee). nih.gov |
| Acylation | Racemic 2-methyl-1,2,3,4-tetrahydroquinoline | (S)-naproxen acyl chloride | Separation of diastereomeric amides followed by hydrolysis to give single enantiomer. rsc.org |
Analysis of Stereoisomers of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (B15071365)
The analysis of stereoisomers is critical for confirming the success of a stereoselective synthesis. For derivatives like 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, which contains multiple chiral centers, this involves determining both the relative and absolute configuration of the stereocenters, as well as understanding the molecule's preferred three-dimensional shape or conformation.
Configurational and Conformational Assignments
Determining the precise molecular structure of tetrahydroquinoline conformers is often achieved through a combination of high-level quantum chemistry calculations and high-resolution microwave spectroscopy. rsc.org The saturated portion of the tetrahydroquinoline ring is flexible and can exist in multiple conformations. Computational methods, such as MP2 calculations, can identify stable conformers and predict their relative energies. rsc.org For the parent 1,2,3,4-tetrahydroquinoline (B108954), calculations have identified two pairs of energetically equivalent enantiomeric conformers. rsc.org
Experimentally, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the relative orientation of atoms and thus the molecule's conformation in solution. For cyclohexane (B81311) derivatives, a related system, analysis of 1,3-diaxial interactions is key to determining the most stable chair conformation. sapub.org The absolute configuration of a single enantiomer is typically determined by X-ray crystallography of a single crystal or by comparing its measured optical rotation with known compounds. sapub.org
Atropisomerism and Axial Chirality in Substituted Tetrahydroquinolines
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable or separable conformers known as atropisomers. This phenomenon is a source of axial chirality in molecules that may not possess a traditional chiral center. In the context of substituted tetrahydroquinolines, particularly those with bulky substituents on the nitrogen atom or at the 8-position of the quinoline ring, restricted rotation around the C–N bond or other bonds can give rise to stable atropisomers.
The stereochemical stability of atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and allow for the interconversion of the isomers. Atropisomers are often classified based on their half-life of racemization at a given temperature. Class 3 atropisomers are considered stereochemically stable for drug development, with barriers to racemization often exceeding 30 kcal/mol, corresponding to a half-life of more than 4.5 years at 37°C. nih.govnih.gov
Research into atropisomerism in diarylamine-like scaffolds has provided valuable insights into the factors governing the stability of such systems. For instance, the catalytic atroposelective synthesis of N-aryl quinoids, which are analogous to N-aryl tetrahydroquinolines, has been reported to yield stereochemically stable class 3 atropisomers. nih.gov The stability of these compounds is often enhanced by intramolecular hydrogen bonding, which can lock one of the rotational axes into a planar conformation. nih.gov
Detailed studies on N-aryl quinoids have revealed significant rotational barriers, indicating high stereochemical stability. For example, racemization studies on a specific N-aryl quinoid product (2a) determined a barrier to rotation of 30.31 kcal/mol at 100 °C in toluene. nih.gov This stability was found to be largely maintained even in protic solvents like ethanol and under acidic conditions, which is a significant finding for potential applications in biological systems. nih.gov The presence of bulky substituents around the chiral axis has been shown to correlate with the magnitude of the rotational barrier, a trend observed in various atropisomeric systems. nih.gov
Computational studies have complemented experimental findings, helping to elucidate the structural features that contribute to the rotational barrier. For N-aryl quinones featuring a six-membered intramolecular N-H···O hydrogen bond, the calculated barrier to rotation was found to be in close agreement with the experimentally determined value, highlighting the crucial role of this non-covalent interaction in stabilizing the atropisomeric conformation. dicp.ac.cn
The following table summarizes the experimental and computational data on the rotational barriers of selected N-aryl quinoid atropisomers, which serve as valuable models for understanding potential atropisomerism in substituted tetrahydroquinoline systems.
| Compound | Solvent/Conditions | Temperature (°C) | Rotational Barrier (kcal/mol) | Method |
|---|---|---|---|---|
| N-Aryl Quinoid (2a) | Toluene | 100 | 30.31 | Experimental |
| N-Aryl Quinoid (2a) | Ethanol | 80 | 29.1 | Experimental |
| N-Aryl Quinoid (2a) | Ethanol/0.5M HCl (4:1) | Not Specified | 28.92 | Experimental |
| N-Aryl Quinoid (2a) | 1 M Tris Buffer (pH 7.5) | Not Specified | 30.56 | Experimental |
| N-Aryl Quinone with 6-membered H-bond | Toluene | Not Specified | 30.1 | Experimental |
| N-Aryl Quinone with 6-membered H-bond | Not Specified | Not Specified | 30.5 | Computational (Calculated) |
These findings underscore the potential for isolating stable atropisomers in substituted tetrahydroquinoline systems, particularly with appropriate substitution patterns that create significant steric hindrance to bond rotation. The investigation of such stereochemical phenomena is crucial for the development of chiral ligands, catalysts, and pharmaceuticals where specific three-dimensional arrangements are essential for their function.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline, both ¹H and ¹³C NMR provide critical data for mapping the proton and carbon frameworks of the molecule.
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms in a molecule. In the case of this compound, the spectrum reveals distinct signals for the aromatic protons, the aliphatic protons of the heterocyclic ring, the methyl groups, and the amine proton.
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (doublets and doublets of doublets) arising from spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electron-donating nature of both the amino group and the methyl group at the 6-position.
The aliphatic protons on the tetrahydroquinoline ring include the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 and C4 positions. The proton at C2, being adjacent to a chiral center and the nitrogen atom, would appear as a multiplet. The methylene protons at C3 and C4 are diastereotopic and will typically appear as complex multiplets due to both geminal and vicinal coupling.
The two methyl groups give rise to distinct signals. The methyl group attached to the aromatic ring at the C6 position would appear as a singlet in the aromatic methyl region. The methyl group at the C2 position of the heterocyclic ring would appear as a doublet, being coupled to the single proton at C2. The N-H proton of the secondary amine typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.2 | m |
| N-H | 3.5 - 4.5 | br s |
| C2-H | 3.0 - 3.5 | m |
| C4-H₂ | 2.7 - 2.9 | t |
| C6-CH₃ | 2.2 - 2.4 | s |
| C3-H₂ | 1.8 - 2.0 | m |
| C2-CH₃ | 1.1 - 1.3 | d |
Note: These are predicted values based on known data for similar tetrahydroquinoline structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the structure.
The spectrum would show four signals for the aromatic carbons that are directly attached to a proton and two quaternary aromatic carbon signals (C6 and the carbon at the ring junction). The chemical shifts of these aromatic carbons are influenced by the substituent effects of the methyl and amino groups. The aliphatic region of the spectrum would contain signals for the chiral C2 carbon, the C3 and C4 methylene carbons, and the two methyl carbons. The carbon of the C6-methyl group will appear in the typical range for aromatic methyl carbons, while the C2-methyl carbon will be found further upfield in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 140 - 145 |
| Aromatic C-H | 115 - 130 |
| C2 | 50 - 55 |
| C4 | 40 - 45 |
| C3 | 25 - 30 |
| C6-CH₃ | 20 - 25 |
| C2-CH₃ | 15 - 20 |
Note: These are predicted values based on known data for similar tetrahydroquinoline structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
When a synthetic route to a substituted tetrahydroquinoline, such as a derivative of this compound, introduces an additional chiral center, a mixture of diastereomers can be formed. frontiersin.orgmdpi.com ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) of the resulting product mixture. frontiersin.orgmdpi.com
This determination is possible because diastereomers are distinct chemical entities and, in a chiral environment (even the NMR solvent can be chiral, though it is often unnecessary), will have slightly different NMR spectra. Protons that are in close proximity to the newly formed stereocenter will experience different magnetic environments in each diastereomer, leading to separate, albeit often close or overlapping, signals.
To determine the diastereomeric ratio, a well-resolved signal corresponding to a specific proton in each diastereomer is identified. semanticscholar.org The integral of each of these signals is then measured, and the ratio of these integrals directly corresponds to the ratio of the diastereomers in the mixture. semanticscholar.org For instance, the signal for the C2-methyl group or the C2-H proton would be suitable for this analysis in derivatives of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.
The most prominent feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heterocyclic ring and the methyl groups appear just below 3000 cm⁻¹.
The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations can be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring appear in the 700-900 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-H (aromatic) | Out-of-plane bend | 700 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and valuable structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅N, which corresponds to a molecular weight of 161.24 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 161. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides clues to the structure. A common fragmentation pathway for compounds containing a benzylic stereocenter and an adjacent nitrogen atom is the cleavage of the bond alpha to the nitrogen, known as alpha-cleavage.
For this compound, the most likely initial fragmentation would be the loss of the methyl group at the C2 position, which is an alpha-cleavage. This would result in a stable, resonance-delocalized cation with an m/z of 146 (161 - 15). Further fragmentation of the heterocyclic ring can also occur.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 161 | Molecular Ion (M⁺) |
| 146 | [M - CH₃]⁺ (Loss of C2-methyl group) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique involves diffracting X-rays off a single crystal of the substance.
A search of publicly available crystallographic databases did not yield a crystal structure for this compound. This is not uncommon for relatively simple, often liquid, organic compounds unless they are crystallized as a salt or a specific stereoisomer is being investigated.
However, the utility of X-ray crystallography has been demonstrated for more complex tetrahydroquinoline derivatives. frontiersin.org In such studies, the technique has been used to unambiguously determine the relative and absolute configurations of multiple stereocenters within the molecule, confirming the stereochemical outcome of synthetic reactions. frontiersin.org This information is crucial for understanding structure-activity relationships in medicinal chemistry and for validating stereoselective synthetic methods. Should a crystalline derivative of this compound be prepared, X-ray crystallography would be the ideal method to elucidate its precise solid-state conformation and packing.
Single Crystal X-ray Analyses of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol (B15071365) Derivatives
Following a comprehensive review of available scientific literature and crystallographic databases, no specific single crystal X-ray analysis data for derivatives of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol could be located. This indicates that while such compounds may have been synthesized, their detailed crystallographic structures have not been published in the public domain.
Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact position of each atom.
For a hypothetical derivative of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, a successful X-ray analysis would yield critical data, typically presented in a crystallographic information file (CIF). This would include:
Crystal Data: Parameters such as the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and the dimensions of the unit cell (a, b, c, α, β, γ).
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule. This data would definitively confirm the stereochemical relationship between the substituents at the C2 and C4 positions (i.e., cis or trans).
Supramolecular Interactions: Information on intermolecular forces, such as hydrogen bonding (e.g., involving the hydroxyl group at C4) and van der Waals interactions, which dictate how the molecules pack together in the crystal lattice.
Although a specific example for the requested compound is unavailable, the X-ray crystallographic analysis of a related 4-aryl-substituted tetrahydroquinoline derivative has been reported (CCDC 2100705). frontiersin.org Such analyses are crucial for validating the stereochemical outcomes of synthetic reactions and serve as a definitive reference for the interpretation of spectroscopic data. frontiersin.org
Spectroscopic Confirmation of Regio- and Stereoselectivity
In the absence of single crystal X-ray data, or as a more routine method of characterization, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are paramount for confirming the regioselectivity and stereoselectivity of reactions that produce substituted tetrahydroquinolines.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. For instance, in electrophilic substitution reactions on the benzene ring of this compound, the incoming substituent could theoretically be directed to the C5, C7, or C8 positions. ¹H NMR spectroscopy is a powerful tool to distinguish between these regioisomers. The substitution pattern dictates the splitting pattern of the remaining aromatic protons due to spin-spin coupling.
A detailed ¹H NMR study on the nitration of N-protected tetrahydroquinoline successfully demonstrated the ability to unequivocally characterize the different nitro-isomers formed. researchgate.net The analysis of the aromatic region of the spectrum, specifically the chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of the substituent's position. researchgate.net For a 6-substituted tetrahydroquinoline, one would expect to see distinct signals for the protons at C5, C7, and C8, with characteristic coupling patterns (e.g., doublets, doublets of doublets) and J values for ortho, meta, and para couplings.
Stereoselectivity involves the preferential formation of one stereoisomer over others. In the synthesis of 2,4-disubstituted tetrahydroquinolines, two diastereomers, cis and trans, can be formed. The relative configuration of these isomers is typically determined by analyzing the ¹H NMR spectrum. The coupling constant (J) between the protons at C2 and C4 is diagnostic of their relative orientation. A larger J value is generally indicative of a trans-diaxial relationship, while a smaller J value suggests a cis or trans-equatorial/axial relationship.
In a study describing a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines, products were obtained with a diastereomeric ratio (dr) of greater than 20:1. frontiersin.org The relative configuration of the major diastereomer was confirmed by X-ray crystallography for one compound, which then served as a benchmark to assign the stereochemistry of other products by analogy of their NMR spectral data. frontiersin.org The detailed ¹H and ¹³C NMR data provided for each compound, including chemical shifts and coupling constants, serve as the primary evidence for the stereochemical outcome of the reaction. frontiersin.org
For example, the characterization of a synthesized 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(o-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile showed distinct signals in the ¹H NMR spectrum that, when compared with the benchmark crystal structure, confirmed the relative stereochemistry of the substituents. frontiersin.org
Computational and Theoretical Studies on 2,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Reactivity
Mechanistic Pathways of Synthetic Transformations
Computational studies have been instrumental in elucidating the mechanistic pathways involved in the synthesis of tetrahydroquinoline derivatives. While specific studies focusing exclusively on 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline are limited, the general principles derived from computational work on the tetrahydroquinoline scaffold can be extended to understand its formation. Domino reactions, for instance, represent an efficient strategy for synthesizing such heterocyclic systems, often involving a cascade of reactions where the isolation of intermediates is not necessary. organic-chemistry.org
One common synthetic route involves the reductive cyclization of nitro compounds. For example, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a multi-step sequence initiated by the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, and subsequent reduction to the final product. organic-chemistry.org Another approach involves the metal-mediated heterocyclization through an intramolecular nitrene C-H insertion process. organic-chemistry.org The proposed mechanism for such a reaction involves the sequential formation of a metal-nitrene complex, abstraction of a side-chain hydrogen to form a benzylic radical, and subsequent cyclization. organic-chemistry.org
Elucidation of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states are crucial for understanding the mechanistic details of a reaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. acs.org In the synthesis of tetrahydroquinolines, various intermediates can be postulated and their stability and reactivity computationally assessed.
For instance, in domino reactions, the formation of anilines as intermediates following the reduction of a nitro group is a key step. These anilines can then undergo further reactions, such as Michael additions, to form the tetrahydroquinoline ring system. organic-chemistry.org In metal-catalyzed reactions, the formation of organometallic intermediates and the elucidation of their electronic structure are critical for understanding the catalytic cycle.
Computational Modeling of Catalytic Cycles
Computational modeling plays a significant role in understanding the catalytic cycles involved in the synthesis of tetrahydroquinolines. These models can help in visualizing the entire reaction pathway, identifying the rate-determining step, and understanding the role of the catalyst. researchgate.net
For example, in a titanocene-catalyzed radical arylation for the synthesis of tetrahydroquinolines, a general catalytic cycle can be proposed and studied computationally. researchgate.net Similarly, for metal-free hydrogenative reduction of quinolines using hydrosilanes, the catalytic cycle is believed to involve a 1,4-addition of the hydrosilane to the quinoline (B57606) to give a 1,4-dihydroquinoline (B1252258) intermediate, which then undergoes transfer hydrogenation to yield the tetrahydroquinoline. organic-chemistry.org
Regioselectivity and Stereoselectivity Predictions
Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted tetrahydroquinolines like this compound, these predictions are vital for designing selective synthetic routes.
Electronic and Steric Effects on Reaction Outcomes
The outcome of a chemical reaction is often governed by a delicate interplay of electronic and steric effects. In the case of this compound, the two methyl groups can exert significant influence on the reactivity and selectivity of the molecule. The methyl group at the 2-position is on the saturated part of the ring system, while the methyl group at the 6-position is on the aromatic ring.
The electronic effect of the methyl group at the 6-position, being an electron-donating group, will influence the electron density of the aromatic ring, thereby affecting the regioselectivity of electrophilic aromatic substitution reactions. rsc.org Steric hindrance from both methyl groups can also play a crucial role in directing the approach of incoming reagents, thus influencing both regioselectivity and stereoselectivity. rsc.org
Density Functional Theory (DFT) Calculations for Nitration Studies
The nitration of tetrahydroquinoline has been a subject of both experimental and theoretical investigation. A thorough study on the nitration of the parent 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives has revealed inconsistencies in the literature, which were clarified through a combination of experimental work and DFT calculations. researchgate.net
For the unprotected tetrahydroquinoline, which is protonated under acidic nitration conditions, the directing effect of the ammonium (B1175870) group is a key factor. For N-protected derivatives, the nature of the protecting group influences the electronic and steric environment, leading to different regiochemical outcomes. researchgate.net
A computational study on the nitration of tetrahydroquinoline was performed by optimizing the σ-complexes of the four possible nitro isomers (at positions 5, 6, 7, and 8) in both the neutral and N-protonated forms, in the gas phase and in a water-condensed phase, using the B3LYP/6-31++G** level of theory. researchgate.net The results of these calculations were in good agreement with the experimental findings, demonstrating the predictive power of DFT in understanding the regioselectivity of nitration. researchgate.net While this study was not specifically on this compound, the principles can be applied to predict the nitration outcome for this derivative. The presence of the electron-donating methyl group at the 6-position would be expected to further activate the aromatic ring towards electrophilic substitution, and its directing effects would need to be considered in conjunction with the effects of the heterocyclic part of the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The saturated part of the tetrahydroquinoline ring system allows for the existence of multiple conformers. High-resolution microwave spectroscopy, in conjunction with high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of the parent 1,2,3,4-tetrahydroquinoline. nih.gov These studies revealed the existence of four stable conformations, consisting of two pairs of energetically equivalent enantiomers. nih.gov The calculations also indicated a low energy barrier for the interconversion of the non-equivalent conformers, suggesting that conformational cooling to the most stable conformer can occur efficiently. nih.gov
Applications of 2,6 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives in Catalyst Design and Materials Science
Chiral Ligands in Asymmetric Catalysis
The rigid, chiral framework of tetrahydroquinoline derivatives makes them excellent candidates for ligands in asymmetric catalysis. By coordinating with a metal center, these ligands can create a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another.
A significant area of research has been the development of chiral diamine ligands derived from the tetrahydroquinoline backbone. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline structure, including 2-methyl substituted analogues, have been successfully synthesized and employed as novel ligands. mdpi.comnih.gov These bidentate ligands, such as (R)-Me-CAMPY, form stable complexes with transition metals like rhodium and iridium. The development of such ligands is crucial as chiral vicinal diamines are foundational to many effective chiral catalysts. The synthesis strategy often involves creating structurally rigid, fused-ring scaffolds that enhance asymmetric induction by restricting the rotation of the chiral moiety, thereby effectively controlling the stereochemistry of catalytic reactions. nih.gov
Metal complexes incorporating tetrahydroquinoline-based chiral diamine ligands have proven effective in the asymmetric transfer hydrogenation (ATH) of various substrates, particularly cyclic imines like dihydroisoquinolines (DHIQs). mdpi.comnih.gov DHIQs are critical intermediates in the synthesis of biologically active alkaloids. mdpi.com Rhodium complexes featuring ligands like Me-CAMPY have been shown to catalyze the reduction of 1-aryl substituted DHIQs with high reactivity and enantioselectivity. mdpi.comnih.gov
While enantiomeric excess values can be modest in some cases, quantitative conversion is often achieved, even for sterically hindered substrates. mdpi.comnih.gov The success of these catalytic systems opens pathways for designing new catalysts for challenging asymmetric transformations. mdpi.com Asymmetric hydrogenation using these catalysts is a highly effective strategy for the enantioselective synthesis of tetrahydroisoquinolines and related N-heterocycles. mdpi.com
| Substrate | Catalyst | Additive | Conversion (%) | Enantiomeric Excess (ee %) |
| 6,7-dimethoxy-1-phenyl-3,4-DHIQ | Rhodium/Me-CAMPY | La(OTf)₃ | 99 | 69 |
| 6,7-dimethoxy-1-(p-tolyl)-3,4-DHIQ | Rhodium/Me-CAMPY | La(OTf)₃ | 99 | 62 |
| 6,7-dimethoxy-1-(o-tolyl)-3,4-DHIQ | Rhodium/Me-CAMPY | La(OTf)₃ | 99 | 50 |
| 6,7-dimethoxy-1-(p-Cl-phenyl)-3,4-DHIQ | Rhodium/Me-CAMPY | La(OTf)₃ | 99 | 64 |
This table presents selected research findings on the asymmetric transfer hydrogenation of various dihydroisoquinoline (DHIQ) substrates using a rhodium catalyst with a 2-methyl-substituted tetrahydroquinoline-based chiral diamine ligand (Me-CAMPY). Data sourced from Molecules (2023). mdpi.com
The effectiveness of tetrahydroquinoline-based ligands in asymmetric catalysis is governed by distinct structure-activity relationships. The steric and electronic properties of the diamine ligand are critical factors that influence the reactivity and enantioselectivity of the corresponding metal complexes. mdpi.com The inherent chirality of the ligand is essential for achieving stereocontrol during the catalytic process. mdpi.com
Key design principles include:
Rigidity: Fused-ring systems within the ligand scaffold restrict conformational flexibility, which helps to create a well-defined chiral pocket around the metal center and enhance the transfer of chirality. nih.gov
Substituent Effects: The nature and position of substituents on the tetrahydroquinoline ring can modulate the electronic properties of the ligand and the steric environment of the catalyst's active site. This allows for fine-tuning of both catalytic activity and enantioselectivity. nih.gov For example, studies on related tetrahydroisoquinoline derivatives show that adding specific groups can significantly enhance inhibitory activity and selectivity against biological targets. nih.gov
Chemical Intermediates for Complex Organic Synthesis
The tetrahydroquinoline nucleus is a privileged scaffold, meaning it is a common structural feature in a wide range of biologically active compounds and natural products. nih.govresearchgate.net This makes 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline and its derivatives valuable building blocks and precursors in complex organic synthesis.
Tetrahydroquinoline and tetrahydroisoquinoline (THIQ) structures form the core of one of the largest families of alkaloids. acs.orgnih.gov These natural products exhibit immense structural diversity and biological activity. acs.org Derivatives of this compound can serve as key intermediates in the synthesis of these complex molecules. For instance, the catalytic asymmetric synthesis of substituted tetrahydroisoquinolines from DHIQs is a direct route to producing alkaloid precursors. mdpi.comnih.gov The THIQ motif is a fundamental scaffold in simple, spirocyclic, and benzyltetrahydroisoquinoline alkaloids, all of which require creative synthetic strategies to construct. acs.orgnih.gov
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals, highlighting its importance as a precursor to biologically active molecules. nih.gov Its derivatives are synthetic targets for chemists due to their widespread presence in medicinal agents. nih.gov Many synthetic schemes have been developed to prepare them, leading to the design of new drugs. nih.gov
Examples of pharmaceuticals built upon this scaffold include:
Nicainoprol: An antiarrhythmic drug. nih.gov
Oxamniquine: A compound used to treat schistosomiasis. nih.gov
Virantmycin: An antiviral and antifungal antibiotic. nih.gov
The versatility of the tetrahydroquinoline framework makes it a crucial starting point for developing novel therapeutics for a range of conditions, including HIV and Alzheimer's disease. nih.gov The broad spectrum of biological activities associated with THIQ and THQ derivatives—including anticancer, antibacterial, and anti-inflammatory properties—cements their role as vital precursors in medicinal chemistry. nih.gov
Advanced Materials Applications
The rigid, heterocyclic structure of the 1,2,3,4-tetrahydroquinoline scaffold has made its derivatives attractive candidates for exploration in advanced materials science. Researchers have investigated their incorporation into various functional materials, leveraging their electronic and optical properties. Applications range from components in organic electronics to the synthesis of specialized colorants.
Components in Organic Electronic Devices
Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potential multifunctional materials for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). These compounds can be engineered to possess desirable electronic properties, including charge transport capabilities and luminescence.
A notable example involves a novel compound based on a 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline core, which was investigated as a potential multifunctional emissive material. researchgate.net This derivative, which incorporates electron-affinic cyano moieties into a bis(styryl) molecular structure, demonstrated properties suitable for use in emissive layers of electronic devices. researchgate.net Research has shown that vacuum-deposited thin films of this material exhibit hole-transporting characteristics. researchgate.net The fluorescence and electroluminescence spectra of these films were found to be in good agreement, both displaying a nearly pure yellow-green emission, a key characteristic for display and lighting applications. researchgate.net
Key electronic and photophysical properties of this tetrahydroquinoline-based emissive material are summarized in the table below.
| Property | Value | Source |
| Ionization Potential | 5.66 eV | researchgate.net |
| LUMO Level | 3.2 eV | researchgate.net |
| Hole Drift Mobility | 5 x 10⁻⁵ cm²/V·s | researchgate.net |
| Emission Color | Yellow-Green | researchgate.net |
These findings highlight the potential of the tetrahydroquinoline framework as a versatile scaffold for developing new materials for the organic electronics industry.
Role in Optical and Information Recording Technologies
The application of this compound and its direct derivatives in the field of optical and information recording technologies is not extensively documented in scientific literature. While related heterocyclic and organic compounds, such as diarylethenes, are explored for their photochromic properties for use in optical data storage, specific research detailing the use of this particular tetrahydroquinoline scaffold for such purposes is limited. researchgate.netcityu.edu.hk
Development of Specialized Dyes and Pigments
The quinoline (B57606) and tetrahydroquinoline chemical skeletons are precursors in the synthesis of various dyes and pigments. A significant industrial application is the use of 2,6-dimethylquinoline, a close chemical relative of this compound, in the production of the quinophthalone dye known as Solvent Yellow 33. worlddyevariety.com
Solvent Yellow 33 (C.I. 47000) is a brilliant greenish-yellow dye. worlddyevariety.comwikipedia.org Its synthesis involves the condensation reaction of a mixture of quinaldines (2-methylquinoline and 2,6-dimethylquinoline) with phthalic anhydride (B1165640) at high temperatures, often in the presence of a catalyst like zinc chloride. worlddyevariety.comgoogle.com The resulting product is a mixture of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione and its 6-methyl substituted counterpart. google.com This dye is insoluble in water but soluble in various organic solvents, lacquers, and resins, making it suitable for a range of applications. worlddyevariety.comwikipedia.org
| Property | Description | Source(s) |
| Common Name | Solvent Yellow 33, Quinoline Yellow SS | worlddyevariety.comwikipedia.org |
| C.I. Name | C.I. 47000 | worlddyevariety.com |
| Molecular Structure Class | Quinophthalone | wikipedia.org |
| Color | Brilliant Greenish-Yellow | worlddyevariety.com |
| Synthesis Precursors | 2-Methylquinoline, 2,6-Dimethylquinoline, Phthalic anhydride | worlddyevariety.comgoogle.com |
| Solubility | Insoluble in water; soluble in acetone, chloroform, benzene (B151609), toluene, and various oils and resins. | worlddyevariety.comwikipedia.org |
| Applications | Used for coloring spirit lacquers, polystyrene, polycarbonates, polyamides, acrylic resins, and cosmetics. | wikipedia.org |
The sulfonation of Solvent Yellow 33 produces a water-soluble version, known as Quinoline Yellow WS, which expands its application to different media. wikipedia.org
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Highly Substituted 2,6-Dimethyl-1,2,3,4-tetrahydroquinolines
The development of elegant and efficient synthetic strategies for constructing complex molecular architectures is a cornerstone of modern organic chemistry. For highly substituted tetrahydroquinolines, including those with the 2,6-dimethyl configuration, research is moving beyond traditional methods towards more sophisticated and atom-economical approaches.
Cascade or domino reactions have emerged as a powerful strategy, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govnih.gov This approach significantly improves efficiency and reduces waste. nih.gov One such method involves a three-component cascade reaction that utilizes 2-alkenyl aniline (B41778), aldehydes, and ethyl cyanoacetate (B8463686) to produce highly substituted tetrahydroquinolines. acs.org Another innovative approach is the use of domino reactions that begin with reduction or oxidation steps followed by cyclization to form the tetrahydroquinoline core. nih.gov
Recent advancements also include the application of visible light-mediated cyclization reactions. These photochemical methods offer mild reaction conditions and high selectivity, proving effective for generating highly substituted tetrahydroquinolines. rsc.org Furthermore, divergent synthesis strategies employing Lewis base catalysts are being explored, which allow for switchable [4+2] or [3+2] annulation reactions, providing access to a diverse range of complex tetrahydroquinoline structures. organic-chemistry.org A straightforward synthesis has also been reported using a manganese(I) PN3 pincer complex in a one-pot cascade reaction based on the borrowing hydrogen methodology, which is notable for its atom-efficiency, producing water as the only byproduct. nih.gov
Table 1: Comparison of Novel Synthetic Methodologies for Substituted Tetrahydroquinolines
| Methodology | Key Features | Advantages |
|---|---|---|
| Domino Reactions | Multi-step sequence in a single pot nih.gov | High efficiency, reduced waste, excellent atom economy nih.gov |
| Visible Light-Mediated Cyclization | Use of light to initiate cyclization rsc.org | Mild conditions, high site selectivity, good functional group tolerance rsc.org |
| Divergent Synthesis (Lewis Base Catalysis) | Switchable annulation pathways ([4+2] or [3+2]) organic-chemistry.org | Access to diverse molecular architectures, high diastereoselectivity organic-chemistry.org |
| Borrowing Hydrogen Methodology | Manganese-catalyzed one-pot cascade nih.gov | High atom-efficiency, water as the sole byproduct nih.gov |
Advanced Catalytic Applications and Process Optimization
While 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline is typically the target of synthesis, the optimization of catalytic processes to produce it and its derivatives is a major area of research. The focus is on developing robust, reusable, and environmentally benign catalysts that improve yield, selectivity, and reaction conditions.
Heterogeneous catalysts are gaining prominence for their ease of separation and recyclability. For instance, unsupported nanoporous gold (AuNPore) has been used as an effective catalyst for the regioselective hydrogenation of quinoline (B57606) derivatives to 1,2,3,4-tetrahydroquinolines. organic-chemistry.org This catalyst can be easily recovered and reused without losing activity. organic-chemistry.org Similarly, metal-free heterogeneous catalysts, such as nitrogen/phosphorus co-doped porous carbon (NPCH), have been developed for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, using water as a solvent and air as the oxidant. rsc.org
Process optimization is also being achieved through the development of tandem catalytic systems. A bifunctional metal-organic framework (MOF) supporting palladium nanoparticles has been used for the one-pot production of tetrahydroquinolines. acs.org A deep understanding of the complex reaction network through mechanistic studies allows for kinetic control, enabling the selective production of either the tetrahydroquinoline or the fully aromatic quinoline on demand. acs.org
Integration with Flow Chemistry and Sustainable Synthesis
The push towards "green chemistry" has led to the integration of continuous flow synthesis, a technology that offers significant advantages over traditional batch processing. Flow chemistry enables enhanced reaction control, improved safety, and straightforward scalability. rsc.org
The synthesis of tetrahydroquinoline-based compound libraries has been successfully demonstrated using flow mesoreactors in a multicomponent fashion. rsc.orgresearchgate.net This approach allows for the rapid and efficient assembly of diverse molecules for biological screening. researchgate.net The combination of flow chemistry with other technologies, such as photochemistry, has led to the development of continuous-flow asymmetric organocatalytic photocyclization-transfer hydrogenation cascade reactions for synthesizing tetrahydroquinolines from 2-aminochalcones. acs.org
These sustainable methodologies are often catalyst-free or utilize recyclable catalysts, minimizing waste and environmental impact. preprints.org An environmentally benign cascade redox process for constructing spirocyclic tetrahydroquinolines has been developed that is catalyst-free, additive-free, and features high step- and atom-economy. preprints.org
Exploration of New Derivatization Strategies
To explore the full potential of the tetrahydroquinoline scaffold in medicinal chemistry and materials science, researchers are actively pursuing new derivatization strategies. These efforts aim to synthesize novel analogues with tailored properties by introducing a wide array of functional groups onto the core structure of compounds like this compound.
A key area of focus is the synthesis of N-substituted derivatives. mdpi.com For example, morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors for cancer therapy. nih.govresearchgate.net The synthetic schemes often involve multi-step processes including nitration, reduction, and subsequent coupling with various acyl chlorides or other electrophiles to modify the nitrogen atom of the tetrahydroquinoline ring. rsc.org
Another strategy involves pre-column derivatization with chiral reagents, such as (–)-(1R)-menthyl chloroformate, to create diastereomeric carbamates. This technique is particularly useful for the analysis of enantiomeric purity in chiral substituted tetrahydroquinolines using standard chromatographic methods on achiral columns. scirp.org The synthesis of hybrid molecules, where the tetrahydroquinoline moiety is combined with another pharmacologically active fragment like ibuprofen, represents another innovative derivatization approach.
Computational Design of Tetrahydroquinoline-Based Materials
The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new materials and therapeutic agents. In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT), are being extensively used to design and predict the properties of novel tetrahydroquinoline derivatives. nih.govnih.gov
Computational approaches have been instrumental in designing N-substituted tetrahydroquinoline derivatives as potent inhibitors for specific biological targets. mdpi.com For instance, integrated computational techniques have been employed to enhance the effectiveness of tetrahydroquinoline derivatives as mTOR inhibitors for lung cancer treatment. mdpi.comnih.gov These studies use pharmacophore modeling and virtual screening to design new analogues with improved binding affinity, which are then synthesized and tested. mdpi.com
Similarly, 3D-QSAR models have been constructed for a series of tetrahydroquinoline derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com Based on the contour maps generated by these models, novel derivatives with predicted higher activity can be designed and synthesized. mdpi.com Molecular dynamics simulations are also used to validate the stability of ligand-protein interactions, providing strong evidence for the potential of the designed compounds. nih.gov
Table 2: Computationally Designed Tetrahydroquinoline Derivatives and Their Targets
| Derivative Class | Biological Target | Computational Methods Used | Reference |
|---|---|---|---|
| N-Substituted THQs | mTOR | Pharmacophore modeling, Virtual screening, Molecular docking, MD simulations | mdpi.comnih.gov |
| Substituted THQs | LSD1 | 3D-QSAR, Molecular dynamics, Binding free energy calculations | mdpi.com |
Q & A
Q. What are the common synthetic routes for 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence the choice of method?
The synthesis of 2,6-dimethyl derivatives typically involves catalytic hydrogenation of quinoline precursors or stereoselective alkylation. Substituent positions (e.g., 2,6-dimethyl groups) dictate reaction pathways due to steric and electronic effects. For example:
- Catalytic Hydrogenation : Quinoline derivatives can be reduced using catalysts like Fe-ISAS/CN (for dehydrogenation reversal) or tin/HCl to yield tetrahydroquinoline cores .
- Asymmetric Synthesis : Phosphoramidite ligands enable enantioselective hydrogenation of imines, producing (S)-2,6-dimethyl-THQ with 88% enantiomeric excess (ee) .
- Regioselective Alkylation : Intramolecular cyclization strategies (e.g., using epichlorohydrin intermediates) ensure precise substituent placement .
Key Consideration : The 2,6-dimethyl configuration increases steric hindrance, favoring methods with high regiocontrol, such as asymmetric catalysis or directed cyclization .
Q. How can catalytic systems like Fe-ISAS/CN enhance dehydrogenation reactions of tetrahydroquinoline derivatives?
Fe-ISAS/CN (single-atom Fe on N-doped carbon) improves dehydrogenation efficiency through:
- High Surface Area : Nanospherical morphology increases active sites for ethylbenzene or THQ oxidation .
- Recyclability : Retains >90% activity after 5 cycles in THQ dehydrogenation, outperforming nanoparticle catalysts (Fe-NPs/CN) .
- Mechanistic Advantage : Radical-mediated pathways reduce energy barriers compared to traditional metal catalysts.
Experimental Design : Compare Fe-ISAS/CN with control catalysts (e.g., Fe-NPs/CN) under identical conditions (solvent, temperature) to isolate performance variables .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of 2,6-Dimethyl-THQ, and how is ee quantified?
Stereoselective Methods :
Q. Analytical Validation :
- NMR Spectroscopy : Diastereomeric splitting in NMR signals (e.g., methyl group resonances) indicates ee .
- HRMS : Exact mass calibration (e.g., m/z 193.1467 for CHN) confirms molecular integrity .
Table 1 : Comparison of Enantioselective Methods
| Method | ee (%) | Key Advantage | Limitation |
|---|---|---|---|
| Phosphoramidite Catalysis | 88 | High stereocontrol | Ligand synthesis complexity |
| Chiral Auxiliary Approach | 75–85 | Broad substrate compatibility | Requires stoichiometric auxiliaries |
Q. How do computational QSAR models contribute to understanding the PPAR agonistic activity of 2,6-Dimethyl-THQ derivatives?
Methodology :
- Descriptor Selection : Molecular weight, logP, and steric parameters (e.g., TPSA) correlate with PPARα/γ binding .
- Data Set : 18 tetrahydroquinoline derivatives are analyzed using multiple linear regression (MLR) to predict IC values .
- Validation : Cross-validated confirms model robustness.
Key Insight : 2,6-Dimethyl groups enhance PPARγ selectivity by optimizing hydrophobic interactions in the ligand-binding domain .
Q. When encountering contradictory catalytic performance data in THQ reactions, what analytical approaches resolve discrepancies?
Root Cause Analysis :
- Catalyst Characterization : Use TEM/XPS to verify Fe-ISAS/CN atomic dispersion versus nanoparticle formation .
- Reaction Monitoring : In situ FTIR or GC-MS tracks intermediate species (e.g., quinoline vs. tetrahydroquinoline ratios) .
- Control Experiments : Compare solvent effects (polar vs. nonpolar) and temperature gradients to isolate variables .
Case Study : Fe-ISAS/CN shows superior activity in ethylbenzene oxidation but lower THQ dehydrogenation yields under acidic conditions. Adjusting pH to neutral resolves this discrepancy .
Q. How do substituent effects (e.g., fluorine vs. methyl groups) influence the bioactivity of tetrahydroquinoline derivatives?
Structural Comparisons :
- Electronic Effects : Fluorine at position 6 increases electrophilicity, enhancing interactions with kinase ATP pockets (e.g., EGFR inhibition) .
- Steric Effects : 2,6-Dimethyl groups improve metabolic stability but reduce solubility, requiring formulation optimization .
Table 2 : Substituent Impact on Bioactivity
| Derivative | Target | IC (nM) | Key Property |
|---|---|---|---|
| 6-Fluoro-2-methyl-THQ | EGFR | 12.3 | High electrophilicity |
| 2,6-Dimethyl-THQ | PPARγ | 8.7 | Enhanced lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
